2-Fluoro-3-methylbut-2-en-1-ol

Description

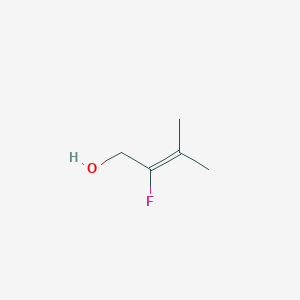

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-methylbut-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO/c1-4(2)5(6)3-7/h7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPTSQZOXYWIQIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(CO)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20542119 | |

| Record name | 2-Fluoro-3-methylbut-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2356-08-3 | |

| Record name | 2-Fluoro-3-methylbut-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 2 Fluoro 3 Methylbut 2 En 1 Ol and Analogous Fluorinated Allylic Alcohols

Direct Fluorination Methodologies for Allylic Systems

Direct fluorination of allylic systems represents a powerful and atom-economical approach to introduce fluorine into a molecule. These methods can be broadly categorized into electrophilic and nucleophilic fluorination.

Electrophilic Fluorination Approaches

Electrophilic fluorination involves the use of an electrophilic fluorine source, such as Selectfluor, which reacts with a nucleophilic carbon-carbon double bond. Achieving high enantioselectivity in these reactions often requires the use of chiral catalysts that can effectively control the stereochemical outcome of the fluorination step.

Chiral anion phase-transfer (CAPT) catalysis has emerged as a robust strategy for the enantioselective fluorination of allylic alcohols. acs.orgresearchgate.net This method utilizes a chiral phosphate (B84403) anion to deliver an electrophilic fluorine source to the substrate in a stereocontrolled manner. acs.org A key innovation in this area is the in situ generation of a directing group, which proves crucial for achieving high levels of enantiocontrol. nih.govorganic-chemistry.org

The process typically involves the reaction of an allylic alcohol with a boronic acid, such as p-tolylboronic acid, to form a boronic ester in situ. organic-chemistry.org This boronic ester then acts as a directing group, guiding the chiral anion-fluorine complex to one face of the double bond. organic-chemistry.org The reaction proceeds through a concerted transition state involving both C-F bond formation and C-H bond cleavage. nih.govorganic-chemistry.org This methodology has been successfully applied to a range of acyclic allylic alcohols, affording the corresponding α-fluoro homoallylic alcohols with high enantiomeric excess. acs.orgnih.gov The use of an insoluble electrophilic reagent like Selectfluor in nonpolar solvents minimizes the non-catalyzed background reaction, thereby enhancing enantioselectivity. acs.orgscispace.com

| Substrate | Catalyst System | Directing Group | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Cinnamyl alcohol | Chiral Phosphate Anion / Selectfluor | p-Tolylboronic acid | High | High | nih.govorganic-chemistry.org |

| Geraniol | Chiral Phosphate Anion / Selectfluor | p-Tolylboronic acid | Good | Excellent | nih.gov |

| (Z)-3-phenylprop-2-en-1-ol | Chiral Phosphate Anion / Selectfluor | p-Tolylboronic acid | 85 | 94 | nih.gov |

Chiral phosphoric acids (CPAs) have also been employed as effective catalysts for the enantioselective fluorination of allylic alcohols, again utilizing an in situ directing group strategy. nih.gov In this approach, an achiral aryl boronic acid condenses with the allylic alcohol to form a transient boronate ester. nih.gov The chiral phosphate anion then forms an ion pair with the electrophilic fluorine source (e.g., Selectfluor), and this chiral ion pair is responsible for the enantioselective fluorination. nih.gov

Interestingly, the structure of the achiral boronic acid directing group can have a profound and non-intuitive influence on the enantioselectivity, and in some cases, can even reverse the sense of stereoinduction. nih.gov For instance, while 2- and 4-substituted aryl boronic acids may favor the formation of the (R)-enantiomer, certain meta-alkoxy substituted aryl boronic acids can lead to the (S)-enantiomer with the same chiral phosphoric acid catalyst. nih.gov This phenomenon is attributed to a lone pair-π interaction between the boronic acid and the phosphate catalyst in the transition state. nih.gov This tunability allows for an "enantiodivergent" synthesis, where either enantiomer of the product can be obtained in high enantiomeric excess by simply modifying the achiral directing group. nih.govfigshare.com

| Allylic Alcohol | Chiral Phosphoric Acid | Aryl Boronic Acid Directing Group | Enantiomeric Excess (ee, %) | Product Enantiomer | Reference |

|---|---|---|---|---|---|

| (E)-3-phenylprop-2-en-1-ol | (R)-TRIP | 4-Tolylboronic acid | 77 | (R) | nih.gov |

| (E)-3-phenylprop-2-en-1-ol | (R)-TRIP | 3,5-(OMe)2-phenylboronic acid | 92 | (S) | nih.gov |

Nucleophilic Fluorination Systems

Nucleophilic fluorination offers a complementary approach to the synthesis of fluorinated allylic alcohols. This strategy involves the reaction of an allylic substrate, typically bearing a good leaving group, with a nucleophilic fluoride (B91410) source. acs.org Transition metal catalysis has played a pivotal role in the development of effective nucleophilic allylic fluorination methods. acs.orgucla.edu

Palladium-catalyzed allylic C-H fluorination has been reported, using an inexpensive nucleophilic fluoride source like Et3N·3HF. ucla.edu This reaction proceeds under mild conditions and demonstrates high branched-to-linear regioselectivity. ucla.edu The development of catalytic asymmetric methods for nucleophilic fluorination remains an active area of research, with some success achieved using palladium catalysts with chiral ligands. ucla.eduucla.edu The choice of the transition metal, fluoride source, and leaving group is critical for achieving high efficiency and selectivity in these transformations. acs.org

Stereoselective and Enantioselective Synthesis of Fluorinated Allylic Alcohols

Beyond direct fluorination, other stereoselective methods can be employed to access chiral fluorinated allylic alcohols.

Asymmetric Hydrogenation of Fluorinated Allylic Alcohols

Asymmetric hydrogenation of α-fluoro-α,β-unsaturated alcohols provides a direct route to chiral 1,2-fluorohydrins. rsc.orgnih.gov This method utilizes a chiral catalyst to deliver hydrogen to the double bond in a stereocontrolled manner. Iridium complexes bearing chiral phosphine (B1218219) ligands have proven to be highly effective for this transformation. rsc.orgnih.gov

For example, an efficient azabicyclo thiazole-phosphine iridium complex has been developed for the asymmetric hydrogenation of various fluorinated allylic alcohols. rsc.orgnih.gov This protocol is operationally simple, scalable, and proceeds at ambient temperature. nih.gov It is compatible with a wide range of aromatic, aliphatic, and heterocyclic substrates, as well as polyfluorinated compounds, affording the desired 1,2-fluorohydrins in excellent yields and with high enantioselectivities. rsc.orgnih.gov

| Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| (Z)-2-fluoro-3-(4-methoxyphenyl)prop-2-en-1-ol | Azabicyclo thiazole-phosphine Iridium complex | >99 | 97 | rsc.orgscispace.com |

| (Z)-2-fluoro-3-phenylprop-2-en-1-ol | Azabicyclo thiazole-phosphine Iridium complex | 97 | 97 | rsc.org |

| (Z)-2-fluoro-3-(naphthalen-2-yl)prop-2-en-1-ol | Azabicyclo thiazole-phosphine Iridium complex | 98 | 98 | rsc.org |

Photoinduced Decarboxylative Cross-Coupling Reactions

A robust and practical method for synthesizing fluorinated allylic alcohols involves the photoinduced decarboxylative and dehydrogenative cross-coupling of α-fluoroacrylic acids with a wide range of alcohols. rsc.orgrsc.org This strategy is noted for its mild reaction conditions and high Z-stereoselectivity. rsc.orgrsc.org The reaction proceeds by converting structurally diverse α-fluoroacrylic acids and alcohols into the desired fluorinated allylic alcohols. rsc.org This approach is highly versatile, accommodating various functional groups, and has been demonstrated to be scalable, with successful gram-scale reactions reported. rsc.org The utility of this method extends to the late-stage modification of complex bioactive molecules, highlighting its potential in pharmaceutical and drug discovery research. rsc.org

Table 1: Key Features of Photoinduced Decarboxylative Cross-Coupling

| Feature | Description | Source(s) |

|---|---|---|

| Reactants | α-fluoroacrylic acids and various alcohols | rsc.orgrsc.org |

| Conditions | Mild, photoinduced | rsc.org |

| Selectivity | High Z-stereoselectivity | rsc.orgrsc.org |

| Scalability | Demonstrated on a gram-scale | rsc.org |

| Applicability | Synthesis of versatile building blocks, late-stage modification | rsc.orgrsc.org |

One-Pot Stereoselective Synthesis of Perfluoroalkylated Allylic Alcohols

A convenient one-pot synthesis provides access to perfluoroalkylated (E)-allylic alcohols. rsc.orgrsc.org This method involves the reaction of an aldehyde, an α-bromoalkyl perfluoroalkyl ketone (like 3-bromo-1,1,1-trifluoroacetone), triphenylphosphine, and titanium(IV) isopropoxide in equimolar amounts. rsc.org The resulting reductive olefination products are obtained in good yields and exclusively as the E-isomer. rsc.orgrsc.org These perfluoroalkylated allylic alcohols serve as important and interesting fluorinated building blocks in organic synthesis, which are not readily accessible through other methods. rsc.orgrsc.org A possible reaction mechanism has been proposed to explain the formation of the products and the observed stereochemistry. rsc.org

Chemo- and Stereoselective Biocatalytic Approaches

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral molecules. rsc.orgresearchgate.net Enzymes, such as linalool (B1675412) dehydratase isomerase (LinD), have demonstrated versatility in the stereoselective transformation of tertiary allylic alcohols. acs.orgacs.org While initially understood to be highly selective for one enantiomer, recent studies show that LinD's reactivity is broader than previously assumed. acs.org The enzyme can stereoselectively convert (S)-alcohols into Hofmann olefins and (R)-alcohols into Saytzeff products, with the product distribution influenced by reaction time and enzyme concentration. acs.org This dual reactivity allows for controlled access to different alkene isomers from a racemic alcohol starting material using a single enzyme. acs.org Such biocatalytic methods are gaining traction for their efficiency and cost-effectiveness, often utilizing whole-cell systems for preparative applications. acs.org

Diastereo- and Enantioselective Boryl Substitution of Allyldifluorides

Catalytic methods for the diastereo- and enantioselective synthesis of allylic boronates serve as a powerful route to chiral fluorinated compounds. acs.org Copper-catalyzed boryl substitution of trifluoromethyl-substituted alkenes and allyldifluorides can produce allylic boronates bearing a Z-trisubstituted alkenyl fluoride with high diastereo- and enantioselectivity. acs.org These reactions can yield products in up to 99% yield with >98:2 Z/E selectivity and a 99:1 enantiomeric ratio. acs.org The resulting allyl boronates are versatile intermediates that can undergo further modifications, such as diastereoselective additions to aldehydes, to access homoallylic alcohols containing a fluoro-substituted stereocenter. acs.org Additionally, iridium-catalyzed chemo-, diastereo-, and enantioselective allyl-allyl coupling between branched allyl alcohols and α-silyl-substituted allylboronate esters provides access to all four stereoisomers of (E)-1-boryl-substituted 1,5-dienes. nih.gov

Table 2: Performance of Enantioselective Boryl Substitution

| Catalyst System | Substrate Type | Yield | Z/E Selectivity | Enantiomeric Ratio (er) | Source(s) |

|---|---|---|---|---|---|

| Bisphosphine/Cu | Allyldifluoride | Up to 99% | >98:2 | 99:1 | acs.org |

Retrosynthetic Analysis of 2-Fluoro-3-methylbut-2-en-1-ol

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing a target molecule into simpler, commercially available starting materials. bham.ac.uk The process involves breaking bonds (disconnections) to reveal precursor molecules, or synthons. scitepress.org

Strategic Disconnections for the Fluorinated Allylic Alcohol Motif

For a molecule like this compound, strategic disconnections simplify the structure to plausible starting materials. The primary goal is to reduce molecular complexity and lead back to readily available precursors. rsc.org

Key strategic disconnections for the fluorinated allylic alcohol motif include:

C=C Bond Disconnection: This is a common and effective strategy. For this compound, this disconnection suggests a carbonyl compound and a fluorinated phosphonate (B1237965) or related reagent, pointing towards a Wittig-type or Horner-Wadsworth-Emmons (HWE) olefination reaction.

C-OH Bond Disconnection (Functional Group Interconversion): The alcohol can be viewed as the reduction product of a corresponding aldehyde or carboxylic acid derivative. An FGI (Functional Group Interconversion) to an α-fluoro-α,β-unsaturated aldehyde or ester simplifies the molecule. The aldehyde could then be disconnected via an aldol-type reaction.

C-C Bond Disconnection adjacent to the alcohol: Disconnecting the C2-C3 bond could lead to a two-carbon aldehyde fragment and a fluorinated vinyl metallic species. This aligns with strategies involving the addition of organometallic reagents to carbonyls.

The most effective disconnections are those that lead to a significant reduction in complexity and utilize reliable and high-yielding forward reactions. rsc.org

Identification of Advanced Precursors and Building Blocks

Based on the strategic disconnections and known synthetic methods, several advanced precursors for the synthesis of this compound can be identified:

From Photoinduced Decarboxylative Cross-Coupling:

Precursors: 2-Fluoro-3-methylbut-2-enoic acid and a suitable alcohol source for the coupling reaction. The acid itself would be a key synthetic target.

From Olefination Strategies (HWE type):

Precursors: Isopropyl methyl ketone (3-methyl-2-butanone) and a fluorinated phosphonate reagent such as diethyl (fluoromethyl)phosphonate or diethyl (fluoro(methoxycarbonyl)methyl)phosphonate. This is a highly convergent approach.

From Aldol-type Condensation:

Precursors: Propanal and a fluorinated acetylide or related synthon. Subsequent steps would involve reduction and manipulation of the double bond geometry.

From Perfluoroalkylated Alcohol Synthesis Analogy:

Precursors: Applying the logic from the one-pot synthesis, the precursors would be isobutyraldehyde (B47883) and a fluorinated bromo-ketone equivalent, which is less direct for this specific monofluorinated target but illustrates the strategic thinking. rsc.org

These precursors represent logical starting points for a synthetic plan, derived from applying established retrosynthetic principles and considering modern synthetic methodologies for fluorinated compounds.

Reactivity and Chemical Transformations of 2 Fluoro 3 Methylbut 2 En 1 Ol and Its Derivatives

Chemical Reactions Involving the Allylic Alcohol Moiety

The allylic alcohol functional group is a versatile platform for a variety of chemical transformations, allowing for both modifications at the hydroxyl center and reactions involving the adjacent carbon-carbon double bond.

Functional Group Interconversions at the Hydroxyl Center

The hydroxyl group of 2-Fluoro-3-methylbut-2-en-1-ol can be readily converted into other functional groups, such as aldehydes, ethers, and esters, through standard organic transformations.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 2-fluoro-3-methylbut-2-enal. Mild oxidation conditions are typically employed to avoid over-oxidation to the carboxylic acid. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride followed by a hindered base like triethylamine, is a common and effective method for this transformation due to its mild nature and high tolerance for other functional groups. wikipedia.orgorganic-chemistry.org

Table 1: Oxidation of this compound

| Reactant | Reagents | Product |

| This compound | 1. (COCl)₂, DMSO2. Et₃N | 2-Fluoro-3-methylbut-2-enal |

Etherification: The Williamson ether synthesis provides a classical route to ethers from alcohols. wikipedia.orgmasterorganicchemistry.comyoutube.com This SN2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For this compound, treatment with a strong base like sodium hydride (NaH) would generate the corresponding alkoxide, which can then be reacted with an alkyl halide (e.g., methyl iodide or ethyl bromide) to yield the desired ether.

Table 2: Etherification of this compound

| Reactant | Reagents | Product Example |

| This compound | 1. NaH2. CH₃I | 1-Methoxy-2-fluoro-3-methylbut-2-ene |

Esterification: Esters of this compound can be readily prepared through reaction with carboxylic acids or their derivatives. medcraveonline.com A common laboratory method involves the reaction of the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct. For instance, reaction with acetyl chloride would yield 2-fluoro-3-methylbut-2-en-1-yl acetate (B1210297).

Table 3: Esterification of this compound

| Reactant | Reagents | Product Example |

| This compound | Acetyl chloride, Pyridine | 2-Fluoro-3-methylbut-2-en-1-yl acetate |

Olefinic Transformations of the Alkenyl Fluoride (B91410) System

The carbon-carbon double bond in this compound is susceptible to various addition reactions, including epoxidation, dihydroxylation, and hydrogenation.

Epoxidation: The double bond can be converted to an epoxide using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comlibretexts.org This reaction, known as the Prilezhaev reaction, is a stereospecific syn addition. The presence of the allylic hydroxyl group can direct the epoxidation to occur on the same face of the double bond, leading to a high degree of stereocontrol.

Dihydroxylation: Vicinal diols can be synthesized from the alkene through dihydroxylation. The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of diols using osmium tetroxide as the catalyst in the presence of a chiral ligand. organic-chemistry.orgwikipedia.orgnih.gov The choice of the chiral ligand (e.g., derivatives of dihydroquinine or dihydroquinidine) determines the stereochemical outcome of the reaction.

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation. rsc.org This is typically achieved using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). masterorganicchemistry.commdpi.com The reaction generally proceeds with syn-stereochemistry, with both hydrogen atoms adding to the same face of the double bond. This would yield 2-fluoro-3-methylbutan-1-ol.

Fluorine-Mediated Reactivity

The presence of the fluorine atom directly on the double bond significantly influences the reactivity of this compound. The high electronegativity of fluorine makes the double bond electron-deficient, which can affect the rates and regioselectivity of certain reactions.

For instance, in electrophilic addition reactions, the attack of an electrophile on the double bond may be slower compared to a non-fluorinated analogue. The regioselectivity of such additions would be governed by the stability of the resulting carbocationic intermediate, with the fluorine atom exerting both an electron-withdrawing inductive effect and a resonance-donating effect.

In nucleophilic substitution reactions at the allylic position (SN2' reactions), the fluorine atom can influence the stability of the transition state. The electron-withdrawing nature of fluorine can affect the distribution of charge in the transition state, potentially altering the reaction rate and the ratio of SN2 to SN2' products. chemicalforums.comresearchgate.netresearchgate.netquora.comyoutube.com

Rearrangement Pathways in Fluorinated Allylic Systems

Allylic alcohols and their derivatives are known to undergo various rearrangement reactions, and the presence of fluorine can influence the course of these transformations.

Meyer-Schuster Rearrangement: While the Meyer-Schuster rearrangement is classically a reaction of propargyl alcohols to form α,β-unsaturated carbonyl compounds, wikipedia.orgorganicreactions.orgcore.ac.uknih.govnih.gov related rearrangements can occur in fluorinated allylic systems under acidic conditions. Protonation of the hydroxyl group followed by loss of water can generate a delocalized allylic carbocation. The presence of the fluorine atom can influence the stability and subsequent reaction pathways of this intermediate, potentially leading to rearranged products.

Claisen Rearrangement: The Johnson-Claisen rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement that converts an allylic alcohol into a γ,δ-unsaturated ester. tcichemicals.comwikipedia.orgmychemblog.comrsc.orgorganic-chemistry.org To undergo this rearrangement, this compound would first need to be reacted with an orthoester, such as triethyl orthoacetate, in the presence of a weak acid catalyst. The presence of the fluorine atom on the double bond could influence the rate and stereochemical outcome of the rearrangement due to its electronic and steric effects on the transition state.

Mechanistic and Computational Investigations of Fluorination Reactions

Elucidation of Reaction Pathways and Transition State Geometries

Computational and experimental studies have been pivotal in distinguishing between different potential mechanisms for the formation of the carbon-fluorine bond in allylic systems. The primary debate often centers on whether the reaction proceeds through a single, coordinated step or a multi-step pathway involving discrete intermediates.

A significant body of evidence suggests that the enantioselective fluorination of allylic alcohols, the precursors to compounds like 2-fluoro-3-methylbut-2-en-1-ol, often proceeds through a concerted mechanism. nih.govacs.orgorganic-chemistry.org In this pathway, the formation of the C-F bond occurs simultaneously with the cleavage of another bond, all within a single enantiodetermining transition state. acs.orgacs.org

Specifically, in the context of chiral anion phase-transfer catalysis, mechanistic studies indicate a concerted transition state that involves both C–F bond formation and C–H bond cleavage. nih.govorganic-chemistry.org This type of mechanism avoids the formation of high-energy intermediates, such as discrete carbocations, which could lead to a loss of stereochemical information. nih.govic.ac.uk The concerted nature is crucial for achieving high levels of enantioselectivity, as the geometry of this single transition state dictates the stereochemical outcome of the product. organic-chemistry.org Computational models, often employing density functional theory (DFT), are used to calculate the energies of these transition states and confirm the favorability of a concerted pathway over a stepwise one. researchgate.netacs.org

While concerted mechanisms are prevalent in many stereoselective fluorinations of allylic alcohols, stepwise processes are also well-documented in other fluorination reactions. A stepwise mechanism involves the formation of one or more intermediates along the reaction coordinate. For electrophilic fluorination of alkenes, this can involve the formation of a cationic intermediate after the initial attack by the electrophilic fluorine source. researchgate.net

In nucleophilic aromatic substitution, for example, the reaction typically proceeds through a high-energy Meisenheimer complex, which is a discrete intermediate. nih.govic.ac.uk Although mechanistically different from allylic fluorination, this highlights the possibility of stepwise pathways in C-F bond formation. For allylic systems, a stepwise process could theoretically involve the formation of an allylic carbocation. However, controlling the stereochemistry of such a reaction is challenging due to the planar nature of the carbocation. Mechanistic studies for the enantioselective fluorination of allylic alcohols have largely ruled out a pathway involving a discrete, achiral carbocation intermediate in favor of the concerted model to explain the high enantioselectivities observed. nih.govacs.org

Role of Catalysts and Directing Groups in Stereocontrol

Achieving high stereocontrol in the synthesis of chiral molecules like this compound is a significant challenge. The development of sophisticated catalytic systems, including the use of chiral catalysts and temporary directing groups, has been instrumental in overcoming this hurdle.

Chiral catalysts are fundamental to enantioselective synthesis, creating a chiral environment that differentiates between the two enantiotopic faces of the substrate. In the context of allylic alcohol fluorination, chiral anion phase-transfer catalysis has emerged as a powerful strategy. nih.govacs.org This approach utilizes a chiral phosphate (B84403) salt to generate a chiral ion pair with an electrophilic fluorine reagent like Selectfluor. nih.govacs.org This chiral ion pair is the active fluorinating species, and its well-defined three-dimensional structure is responsible for inducing asymmetry in the product. nih.govorganic-chemistry.org

The choice of catalyst and its specific ligands can dramatically influence the enantiomeric excess (ee) of the final product. Various transition metals, including palladium, iridium, and nickel, paired with chiral ligands, have been successfully employed in asymmetric fluorination reactions. acs.orgnih.govresearchgate.net The catalyst's structure dictates the spatial arrangement of the substrate and the fluorine source in the transition state, thereby controlling the stereochemical outcome. nih.gov

Table 1: Effect of Chiral Catalyst on Enantioselectivity in a Model Allylic Fluorination Reaction

| Catalyst System | Enantiomeric Excess (ee %) | Yield (%) |

|---|---|---|

| Chiral Phosphate Anion A | 95 | 88 |

| Chiral Phosphate Anion B (different substituent) | 82 | 91 |

| Achiral Phosphate Anion | 0 (Racemic) | 93 |

| No Catalyst | - | No Reaction |

For substrates that lack strong steric or electronic bias, achieving high enantioselectivity can be particularly difficult even with a chiral catalyst. nih.gov An innovative solution is the use of an in situ-generated directing group, which temporarily attaches to the substrate to guide the fluorinating agent to a specific face of the molecule. nih.govacs.org

In the fluorination of allylic alcohols, boronic acids have been successfully used as additives to form boronic acid monoesters with the alcohol's hydroxyl group. nih.govacs.org This ester functions as a directing group, interacting with the chiral anion catalyst through non-covalent interactions to create a highly organized, concerted transition state. nih.govorganic-chemistry.org This strategy has proven crucial for achieving effective enantiocontrol in the fluorination of a range of acyclic allylic alcohols. acs.orgorganic-chemistry.org The directing group is conveniently removed during standard purification, such as chromatography, after the reaction is complete. nih.gov

Table 2: Impact of In Situ Directing Group on Fluorination of an Allylic Alcohol

| Conditions | Directing Group Additive | Enantiomeric Excess (ee %) |

|---|---|---|

| Chiral Anion Phase-Transfer Catalyst | None | 15 |

| Chiral Anion Phase-Transfer Catalyst | p-Tolylboronic Acid | 92 |

| Chiral Anion Phase-Transfer Catalyst | Phenylboronic Acid | 89 |

Analysis of Non-Covalent Interactions and Their Stereochemical Implications

The subtle yet powerful influence of non-covalent interactions is critical in modern asymmetric catalysis. These interactions, such as hydrogen bonding and van der Waals forces, are responsible for the precise positioning of the substrate and reagents within the catalyst's chiral pocket, ultimately determining the stereochemical outcome. acs.org

In the directed fluorination of allylic alcohols, non-covalent interactions between the in situ-generated boronic ester, the chiral phosphate anion of the catalyst, and the electrophilic fluorine source are key to stabilizing the enantiodetermining transition state. nih.govorganic-chemistry.org Computational analyses, such as Independent Gradient Model (IGM) analysis, can be used to visualize and quantify these stabilizing interactions, revealing how steric and electronic factors guide the reaction pathway. acs.org For instance, steric repulsion between bulky groups on the catalyst and the substrate can destabilize one transition state relative to another, leading to high selectivity. Understanding these interactions is crucial for the rational design of new and more effective catalysts for the synthesis of chiral fluorinated compounds. organic-chemistry.orgacs.org

Theoretical Chemistry and Quantum Chemical Modeling Studies

These computed descriptors are derived from theoretical models and serve as a basis for predicting the molecule's behavior. Properties such as molecular weight, topological polar surface area (TPSA), and the number of rotatable bonds are fundamental in computational chemistry for estimating physical properties and potential biological activity. The values for this compound have been determined using computational methods. nih.gov

Detailed quantum chemical modeling, such as Density Functional Theory (DFT) computations, would typically be employed to investigate reaction pathways, transition states, and the thermodynamics of fluorination reactions involving this substrate. mdpi.com Such studies would elucidate the step-by-step mechanism, predict stereochemical outcomes, and explain the role of catalysts or reagents at a molecular level. For instance, computational modeling is often used to understand the stereoselectivity of electrophilic fluorination reactions. nih.gov However, specific research applying these sophisticated models to this compound is not present in the surveyed literature.

The following table summarizes the key computed molecular properties for this compound, which form the basis of any theoretical investigation. nih.gov

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₉FO | nih.gov |

| Molecular Weight | 104.12 g/mol | nih.gov |

| Exact Mass | 104.063743068 Da | nih.gov |

| Topological Polar Surface Area | 20.2 Ų | nih.gov |

| Heavy Atom Count | 7 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Canonical SMILES | CC(=C(CO)F)C | nih.gov |

These descriptors provide a foundational dataset for future computational research. For example, the topological polar surface area suggests the molecule's potential for intermolecular interactions, while the rotatable bond count gives an indication of its conformational flexibility. Further theoretical studies are required to build upon this data to fully model its reactivity in fluorination processes.

Advanced Applications in Complex Molecular Synthesis

Utilization of 2-Fluoro-3-methylbut-2-en-1-ol as a Chiral Building Block

The presence of a stereocenter in a molecule is critical for its biological activity. Chiral fluorinated building blocks are thus highly sought after for the synthesis of new pharmaceuticals and agrochemicals. This compound, possessing a chiral center at the carbon bearing the hydroxyl group, is a valuable precursor for the synthesis of enantiomerically pure complex molecules.

The asymmetric synthesis of chiral fluorinated compounds is a significant challenge in organic chemistry. researchgate.net Methodologies for the enantioselective synthesis of chiral allylic alcohols have been developed, often employing catalytic asymmetric addition of vinyl nucleophiles to aldehydes or the asymmetric reduction of enones. acs.org These approaches can be adapted for the preparation of enantiomerically enriched this compound.

Once obtained in a chiral form, this building block can be utilized in a variety of stereospecific transformations. The hydroxyl group can be derivatized or replaced, and the double bond can undergo a range of additions, allowing for the construction of complex molecular architectures with high stereochemical control. The fluorine atom in the molecule can significantly influence the reactivity and selectivity of these transformations, often leading to unique synthetic outcomes.

Table 1: Potential Enantioselective Syntheses and Subsequent Transformations of this compound

| Reaction Type | Reagents and Conditions | Product Type | Potential Application |

| Asymmetric Allylation | Chiral catalyst, Organometallic reagent | Enantioenriched Fluoroallylic Alcohol | Chiral pharmaceutical intermediate |

| Stereospecific Epoxidation | m-CPBA, Chiral catalyst | Chiral Fluoroepoxy Alcohol | Synthesis of complex natural products |

| Diastereoselective Dihydroxylation | OsO₄, Chiral ligand | Fluorinated Triol | Polyketide synthesis |

| Enantioselective Fluorination | Chiral anion phase-transfer catalysis | Enantioenriched α-fluoro homoallylic alcohol | Synthesis of fluorinated amino acids |

Synthesis of Fluorinated Analogues for Mechanistic Probes

Fluorinated analogues of biologically active molecules are invaluable tools for studying biochemical mechanisms. The substitution of a hydrogen atom or a hydroxyl group with fluorine can alter the electronic properties and metabolic stability of a molecule without causing significant steric hindrance. This allows for the probing of enzyme-substrate interactions and reaction mechanisms.

This compound can serve as a key precursor for the synthesis of such mechanistic probes. The allylic fluoride (B91410) motif is a valuable component in bioactive compounds and synthetic intermediates. acs.org The strategic placement of the fluorine atom in this compound allows for the synthesis of fluorinated analogues of natural products and drugs that can act as inhibitors or modulators of enzymatic pathways.

For instance, fluorinated sugar analogues have been used as probes for glycosyltransferases, acting as competitive inhibitors. ijournals.cn Similarly, by incorporating the 2-fluoro-3-methylbut-2-enyl moiety into a larger molecule, researchers can investigate the role of specific functional groups in biological recognition processes. The high bond strength of the C-F bond can also be exploited to block metabolic pathways at specific sites, helping to elucidate metabolic networks.

Development of Novel Fluorinated Molecular Scaffolds

The development of novel molecular scaffolds is a primary objective in drug discovery and materials science. Fluorinated compounds often exhibit unique physical and biological properties, including enhanced metabolic stability, lipophilicity, and binding affinity. This compound provides a versatile platform for the construction of novel fluorinated molecular scaffolds.

The reactivity of the hydroxyl group and the double bond allows for a wide range of chemical modifications, leading to the synthesis of diverse molecular architectures. For example, the allylic alcohol functionality can be a precursor for the synthesis of fluorinated heterocycles, which are prominent in many FDA-approved drugs. researchgate.net Ring-closing metathesis, cycloaddition reactions, and various cyclization strategies can be employed to construct novel ring systems incorporating the fluorinated fragment.

The presence of the fluorine atom can also direct the regioselectivity and stereoselectivity of these synthetic transformations, opening up avenues for the creation of previously inaccessible molecular scaffolds. These novel fluorinated structures can then be screened for biological activity or evaluated for their potential in materials science applications.

Table 2: Exemplary Reactions for the Development of Novel Fluorinated Scaffolds from Fluoroallylic Alcohols

| Reaction Type | General Transformation | Resulting Scaffold |

| Ring-Closing Metathesis | Diene formation followed by cyclization | Fluorinated Carbocycle/Heterocycle |

| Diels-Alder Reaction | Reaction with a diene | Fluorinated Cyclohexene Derivative |

| Epoxidation and Ring Opening | Formation of an epoxide followed by nucleophilic attack | Fluorinated 1,2-Diol Derivatives |

| Palladium-Catalyzed Cyclizations | Intramolecular C-C or C-N bond formation | Fused or Spirocyclic Fluorinated Systems |

Analytical and Spectroscopic Characterization Methods for Fluorinated Allylic Alcohols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of specific nuclei. For fluorinated compounds like 2-Fluoro-3-methylbut-2-en-1-ol, both proton (¹H) and fluorine-¹⁹ (¹⁹F) NMR are particularly informative.

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of the hydrogen atoms in a molecule. In this compound, distinct signals are expected for the protons of the two methyl groups, the methylene (B1212753) (-CH₂OH) group, and the hydroxyl (-OH) group.

The chemical shifts (δ) in ¹H NMR are influenced by the electron density around the protons. The electron-withdrawing fluorine atom is expected to deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield). The splitting of these signals, due to spin-spin coupling with neighboring protons and the fluorine atom, provides valuable information about the connectivity of the atoms.

Expected ¹H NMR Spectral Data for this compound:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CH₃ (x2) | 1.7 - 1.9 | Doublet of doublets | J(H,H) and J(H,F) |

| -CH₂OH | 4.1 - 4.3 | Doublet | J(H,F) |

| -OH | Variable | Singlet (broad) | N/A |

Note: The predicted values are based on the analysis of similar fluorinated and allylic alcohol compounds. Actual experimental values may vary.

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom within a molecule. wikipedia.org The chemical shift of the fluorine atom in this compound is expected to be in a characteristic range for fluoroalkenes. The large chemical shift dispersion in ¹⁹F NMR often leads to well-resolved spectra, even in complex molecules. thermofisher.com

The fluorine signal will be split by coupling to the neighboring protons, particularly the geminal protons on the adjacent carbon and the vinyl protons of the methyl groups. These coupling constants (J-couplings) are typically larger than proton-proton couplings and provide crucial structural information.

Expected ¹⁹F NMR Spectral Data for this compound:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -F | -110 to -130 | Multiplet | J(F,H) |

Note: The predicted values are based on typical ranges for similar fluoroalkene compounds and are relative to a standard reference (e.g., CFCl₃). Actual experimental values may vary.

COSY (Correlation Spectroscopy): This 2D NMR experiment shows correlations between protons that are coupled to each other, helping to establish the connectivity of the proton spin systems in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms, enabling the assignment of the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule, such as the E/Z configuration of the double bond.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This allows for the determination of the elemental formula of this compound, as the measured mass can be matched to a unique combination of atoms. The high accuracy of HRMS is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Expected HRMS Data for this compound (C₅H₉FO):

| Ion | Calculated m/z |

| [M+H]⁺ | 105.0710 |

| [M+Na]⁺ | 127.0530 |

Note: The calculated m/z values are based on the exact masses of the most abundant isotopes.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. aliyuncs.com It is an excellent method for assessing the purity of a sample of this compound and for analyzing it within a mixture.

In a GC-MS analysis, the sample is first vaporized and passed through a chromatographic column, which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "fingerprint" for each component, allowing for its identification. The retention time from the gas chromatogram and the mass spectrum together provide a high degree of confidence in the identification of the compound. This technique is also valuable for identifying any impurities or byproducts from a chemical synthesis.

Chromatographic Methods for Purification and Enantiomeric Excess Determination

The purification and assessment of enantiomeric purity of fluorinated allylic alcohols like this compound are critical steps in their synthesis and characterization. Chromatographic techniques, particularly chiral High-Performance Liquid Chromatography (HPLC) and silica (B1680970) gel column chromatography, are indispensable tools for these purposes.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Ratio

Chiral HPLC is a powerful analytical technique used to separate enantiomers, allowing for the determination of their relative amounts, typically expressed as enantiomeric excess (e.e.) or enantiomeric ratio (e.r.). The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Research Findings:

For the enantiomeric separation of fluorinated allylic alcohols, polysaccharide-based chiral stationary phases have demonstrated broad applicability and excellent recognition capabilities. mdpi.comresearchgate.netacs.orgnih.gov Columns such as those based on amylose (B160209) or cellulose (B213188) derivatives (e.g., amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dichlorophenylcarbamate)) are frequently employed for the resolution of racemic mixtures of fluorinated compounds. mdpi.comresearchgate.net The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric effects within the chiral grooves of the polysaccharide structure. mdpi.com

In a representative method for determining the enantiomeric ratio of this compound, a normal-phase HPLC system is often preferred. A typical mobile phase would consist of a mixture of a non-polar solvent, such as n-hexane, and a polar modifier, like 2-propanol. The ratio of these solvents is optimized to achieve baseline separation of the enantiomers in a reasonable analysis time. The enantiomeric ratio is determined by integrating the peak areas of the two enantiomers.

Below is a hypothetical data table illustrating the results of a chiral HPLC analysis for the enantiomeric ratio of a sample of this compound.

| Parameter | Value |

|---|---|

| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) |

| Column Dimensions | 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Peak Area (Enantiomer 1) | 150,000 |

| Peak Area (Enantiomer 2) | 1,350,000 |

| Enantiomeric Ratio | 90:10 |

Silica Gel Column Chromatography for Compound Purification

Silica gel column chromatography is a fundamental purification technique in organic synthesis, used to separate compounds based on their polarity. commonorganicchemistry.com For a moderately polar compound like this compound, which contains a hydroxyl group, this method is effective for removing impurities from the reaction mixture.

Research Findings:

The choice of eluent is crucial for a successful separation on silica gel. A solvent system is typically determined by preliminary analysis using thin-layer chromatography (TLC). For allylic alcohols, a mixture of a non-polar solvent and a more polar solvent is commonly used. researchgate.net A common choice is a gradient or isocratic elution with a mixture of ethyl acetate (B1210297) and hexane. rochester.edu The ratio is adjusted to achieve a retention factor (Rf) of approximately 0.3 for the target compound on a TLC plate, which generally translates to good separation on a column.

The crude product is typically loaded onto the silica gel column, and the eluent is passed through the column under gravity or with the aid of positive pressure (flash chromatography). Fractions are collected and analyzed by TLC to identify those containing the pure product.

Below is an example of a data table outlining the parameters for the purification of this compound using silica gel column chromatography.

| Parameter | Value/Description |

|---|---|

| Stationary Phase | Silica Gel (230-400 mesh) |

| Eluent System | Ethyl Acetate / Hexane (30:70, v/v) |

| TLC Rf of Pure Compound | ~0.35 |

| Loading Method | Wet loading (dissolved in a minimum amount of dichloromethane) |

| Column Dimensions | Dependent on the scale of the reaction |

| Fraction Analysis | TLC with UV visualization and/or potassium permanganate (B83412) staining |

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 2-Fluoro-3-methylbut-2-en-1-ol, and how can structural ambiguities be resolved?

- Methodological Answer : Employ a combination of 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) to assign the double bond geometry (Z/E) and fluorine coupling patterns. Infrared (IR) spectroscopy can confirm hydroxyl and C-F stretches (~3300 cm⁻¹ and ~1100 cm⁻¹, respectively). Mass spectrometry (EI/ESI) validates molecular weight and fragmentation patterns. For resolving stereochemical ambiguities, compare experimental NMR data with computational predictions (DFT-based chemical shift calculations) .

Q. What synthetic routes are feasible for preparing this compound in high purity?

- Methodological Answer : Fluorination of precursor alcohols (e.g., 3-methylbut-2-en-1-ol) using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under anhydrous conditions. Purification via fractional distillation or preparative HPLC is critical to isolate the product from byproducts (e.g., elimination products). Monitor reaction progress via TLC or GC-MS to optimize yield .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use chemical fume hoods (face velocity ≥100 ft/min) to minimize inhalation risks. Wear impervious gloves (nitrile or neoprene), safety goggles, and lab coats. Store the compound away from oxidizers and bases to prevent exothermic reactions. In case of skin contact, wash immediately with soap and water, and consult SDS guidelines for fluorinated alcohols .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : The electron-withdrawing fluorine atom increases the electrophilicity of the adjacent double bond, enhancing susceptibility to nucleophilic attack (e.g., epoxidation or hydrohalogenation). However, steric hindrance from the methyl group may limit regioselectivity. Computational studies (e.g., Fukui function analysis) can predict reactive sites, while kinetic experiments under controlled conditions (e.g., low temperature) validate mechanistic pathways .

Q. How can researchers resolve contradictions in reported spectral data for this compound?

- Methodological Answer : Cross-validate data across multiple techniques (e.g., compare NMR coupling constants with X-ray crystallography results). Use deuterated solvents to eliminate solvent effects in NMR. For discrepancies in boiling points or densities, ensure purity checks via elemental analysis or Karl Fischer titration. Reference high-quality databases (e.g., PubChem, NIST) and avoid non-peer-reviewed sources .

Q. What computational strategies are effective for modeling the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Perform molecular dynamics (MD) simulations to assess conformational stability in aqueous/organic solvents. Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for the C-F and C-O bonds. Experimental validation via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring can correlate computational predictions with empirical degradation rates .

Q. What are the mechanistic implications of using this compound in asymmetric catalysis or organometallic reactions?

- Methodological Answer : The allylic hydroxyl group can act as a directing group in transition-metal-catalyzed reactions (e.g., Pd-mediated cross-couplings). Fluorine’s electronegativity may stabilize transition states in enantioselective additions. Mechanistic probes include isotopic labeling (²H/¹⁸O) to track oxygen participation and kinetic isotope effect (KIE) studies to identify rate-determining steps .

Q. How does the compound’s stability in protic vs. aprotic solvents affect its application in multi-step syntheses?

- Methodological Answer : In protic solvents (e.g., methanol), hydrogen bonding with the hydroxyl group may slow down reactions requiring deprotonation (e.g., Grignard additions). Use aprotic solvents (e.g., THF, DCM) for reactions involving strong bases. Stability studies via UV-Vis spectroscopy (monitoring absorbance changes over time) can quantify solvent effects on degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.